N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a difluorophenyl group
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O/c20-14-4-3-5-15(21)18(14)26-11-8-13(12-26)22-19(27)16-6-7-17(24-23-16)25-9-1-2-10-25/h3-7,13H,1-2,8-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZJZXXMJSSEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3CCN(C3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,6-difluorophenyl)pyrrolidin-3-yl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other pyrrolidine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
